(5-Bromopyrimidin-2-yl)acetic acid

Vue d'ensemble

Description

(5-Bromopyrimidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

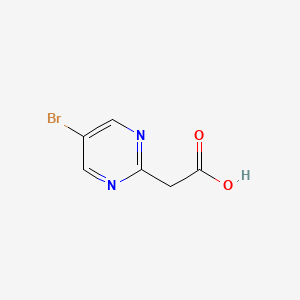

(5-Bromopyrimidin-2-yl)acetic acid is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an acetic acid functional group at the 2-position, has shown potential in various pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

The structure of this compound is essential for its interaction with biological targets. The bromine atom influences the compound's reactivity and binding affinity, making it a valuable candidate in medicinal chemistry.

Enzyme Inhibition and Protein-Ligand Interactions

This compound has been studied for its potential to inhibit various enzymes. Its mechanism of action typically involves forming hydrogen bonds and other interactions with enzyme active sites, leading to modulation of their activity. For instance, research indicates that this compound can effectively inhibit certain protein-ligand interactions, which is crucial in drug design.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several pathogenic bacteria. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Better than Nalidixic Acid |

| Pseudomonas aeruginosa | 64 | Comparable to Imipenem |

| Candida albicans | 16 | Superior to Nystatin |

Case Studies

-

Study on Biofilm Formation :

A laboratory investigation assessed the ability of this compound to prevent biofilm formation in bacterial cultures. Results indicated that at concentrations above its MIC, the compound effectively inhibited biofilm development in Staphylococcus aureus, suggesting potential applications in treating chronic infections . -

In Vivo Efficacy :

In animal models, this compound demonstrated promising results in reducing bacterial load in infected tissues. The compound's pharmacokinetic profile showed favorable absorption and distribution characteristics, enhancing its therapeutic potential .

Other Biological Activities

Beyond antibacterial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies revealed that it could inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent . Additionally, its derivatives are being explored for their anticancer properties due to their ability to disrupt cellular signaling pathways involved in tumor growth.

Applications De Recherche Scientifique

(5-Bromopyrimidin-2-yl)acetic acid, a chemical compound with the molecular formula , has applications in scientific research, including use as a building block in the synthesis of complex organic molecules, enzyme inhibition research, and the development of novel materials.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, and industry. Its role as a building block allows chemists to synthesize more complex organic molecules. Its unique properties, derived from the bromine atom, make it a valuable tool in scientific investigations.

Chemistry

This compound serves as a fundamental building block in creating complex organic molecules. It can lead to the creation of various substituted pyrimidine derivatives.

Biology

In biology, This compound is useful in studying enzyme inhibition and protein-ligand interactions. It can interact with molecular targets, such as enzymes or receptors, forming hydrogen bonds that lead to the inhibition or modulation of their activity. The thioacetic acid group can also participate in covalent bonding with target molecules, enhancing the compound’s binding affinity and specificity.

Industry

This compound is used in the development of novel materials and chemical processes.

Properties

Key properties of This compound:

- CAS No : 1134327-93-7

- Molecular Weight : 217.02

- PubChem ID : 45789882

- Solubility : Reported solubility ranges from 1.11 mg/ml to 11.4 mg/ml, varying with the prediction method used .

Safety Information

This compound is labeled with the signal word "Warning," and has several hazard statements :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary statements include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305 + P351 + P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Propriétés

IUPAC Name |

2-(5-bromopyrimidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTSLZVLSPVCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672087 | |

| Record name | (5-Bromopyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134327-93-7 | |

| Record name | (5-Bromopyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.